molecular formula C8H16N2 B2452035 (8R,8As)-1,2,3,5,6,7,8,8a-octahydroindolizin-8-amine CAS No. 1993250-73-9

(8R,8As)-1,2,3,5,6,7,8,8a-octahydroindolizin-8-amine

Cat. No. B2452035
M. Wt: 140.23
InChI Key: SHXUPEAVNUWGDU-SFYZADRCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(8R,8As)-1,2,3,5,6,7,8,8a-octahydroindolizin-8-amine, commonly known as Octahydroindolizin, is a cyclic compound that belongs to the class of alkaloids. This compound has been the subject of scientific research due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Pharmaceutical Applications

(8R,8As)-1,2,3,5,6,7,8,8a-Octahydroindolizin-8-amine and its derivatives have been the focus of various research studies, primarily in the field of synthetic organic chemistry and pharmaceutical applications. A key area of interest is the synthesis of enantiomerically pure compounds, which are valuable in pharmaceutical research.

  • Enantioselective Synthesis : Zhang et al. (2017) demonstrated a homochiral synthesis of octahydro-5,5-dimethylindolizin-7-amine, a compound structurally related to (8R,8As)-octahydroindolizin-8-amine. This synthesis is significant for pharmaceutical applications, using a Novozym 435-mediated kinetic resolution in its key step (Zhang et al., 2017).

  • Synthesis of Derivatives : Research by Pandey et al. (2007) included the synthesis of derivatives like 1-deoxy-8-epi-castanospermine, showing inhibition of certain enzymes. This study highlights the potential of these compounds in inhibiting specific biological targets (Pandey et al., 2007).

  • Building Blocks for Pharmacologically Active Compounds : Jammula et al. (2015) reported a dehydrative annulation strategy for constructing the octahydroindolizine framework. This method allows for the synthesis of pharmacologically important small molecules based on indolizine framework (Jammula et al., 2015).

Spectroscopy and Chemical Analysis

Studies have also been conducted to understand the physical and chemical properties of these compounds, contributing to their characterization and potential applications.

  • NMR Spectroscopy Studies : Mokotoff and Hill (1988) utilized ultra-high field NMR spectroscopy to study the conformational preferences of compounds similar to (8R,8As)-octahydroindolizin-8-amine. This research is crucial for understanding the molecular structure and behavior of these compounds (Mokotoff & Hill, 1988).

Chemical Synthesis and Reactions

Further, the compound has been used in various synthetic routes, demonstrating its versatility and potential in chemical synthesis.

  • Single-Step Synthesis : Rivera et al. (2013) described a single-step synthesis of a series of meso di-Mannich bases from a cyclic aminal related to (8R,8As)-octahydroindolizin-8-amine. This research showcases the potential for efficient synthesis of complex molecules (Rivera et al., 2013).

  • Asymmetric Syntheses : Zhang et al. (2011) developed synthetic approaches for new building blocks similar to (8R,8As)-octahydroindolizin-8-amine, demonstrating its utility in creating various organic compounds (Zhang et al., 2011).

properties

IUPAC Name

(8R,8aS)-1,2,3,5,6,7,8,8a-octahydroindolizin-8-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2/c9-7-3-1-5-10-6-2-4-8(7)10/h7-8H,1-6,9H2/t7-,8+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHXUPEAVNUWGDU-SFYZADRCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2CCCN2C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H]2CCCN2C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rac-(8R,8AS)-octahydroindolizin-8-amine

CAS RN

1993250-73-9
Record name rac-(8R,8aS)-octahydroindolizin-8-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.